molecular formula C14H9ClFNO2S B12112904 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole

Katalognummer: B12112904
Molekulargewicht: 309.7 g/mol
InChI-Schlüssel: QIIYYUJRBPKLHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of chloro, fluoro, and phenylsulfonyl groups to the indole core enhances its chemical properties, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the indole ring using halogenating agents such as thionyl chloride or fluorine gas.

    Sulfonylation: The phenylsulfonyl group is introduced using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation can produce indole-2,3-diones.

Wissenschaftliche Forschungsanwendungen

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, while the phenylsulfonyl group can modulate its solubility and stability. The exact pathways and targets depend on the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-7-fluoro-1,3-benzoxazole
  • 5-Chloro-7-fluoro-1,3-benzodioxole
  • 5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid

Uniqueness

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is unique due to the combination of chloro, fluoro, and phenylsulfonyl groups on the indole core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H9ClFNO2S

Molekulargewicht

309.7 g/mol

IUPAC-Name

1-(benzenesulfonyl)-5-chloro-7-fluoroindole

InChI

InChI=1S/C14H9ClFNO2S/c15-11-8-10-6-7-17(14(10)13(16)9-11)20(18,19)12-4-2-1-3-5-12/h1-9H

InChI-Schlüssel

QIIYYUJRBPKLHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CC(=C32)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.